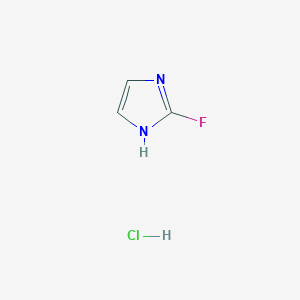

2-Fluoro-1H-imidazole hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-fluoro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FN2.ClH/c4-3-5-1-2-6-3;/h1-2H,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQMOPKRUZDRSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Strategic Approaches to 2-Fluoro-1H-imidazole Hydrochloride Synthesis

The synthesis of 2-fluoro-1H-imidazole and its hydrochloride salt is not trivial and often requires specialized reagents and reaction conditions. Researchers have explored various strategic avenues to achieve this transformation, reflecting broader trends in the synthesis of fluorinated organic molecules.

Multi-step Synthetic Protocols for Imidazole (B134444) Derivatives with Fluoro-substituents

Complex organic molecules are often assembled through multi-step reaction sequences. azom.com A typical multi-step synthesis involves a series of reactions, such as condensations, cyclizations, and functional group interconversions, to build the target molecule from simpler, commercially available starting materials. azom.com For fluoro-substituted imidazoles, a plausible multi-step approach could involve the initial construction of the imidazole core followed by the introduction of the fluorine atom at a later stage. For instance, a sequence might start with a reaction to form the basic imidazole ring, followed by the introduction of an amino group at the 2-position, which can then be converted to a fluorine atom via diazotization and a subsequent fluorination reaction. Each step requires careful optimization of reaction conditions to ensure high yields and purity of the intermediates. azom.com

Diazotization and Coupling Reactions in Fluoroimidazole Synthesis

Diazotization is a fundamental process in organic synthesis where a primary aromatic amine is converted into a diazonium salt using nitrous acid. youtube.com These diazonium salts are versatile intermediates that can undergo various reactions. youtube.comyoutube.com In the context of fluoroimidazole synthesis, a key strategy involves the diazotization of a 2-amino-1H-imidazole precursor. The resulting diazonium salt can then be subjected to a substitution reaction to introduce fluorine.

The Schiemann reaction, which uses fluoroboric acid, is a classic method for converting diazonium salts to aryl fluorides. youtube.com Alternatively, Sandmeyer-type reactions using copper salts can also be employed. youtube.com The general mechanism involves the formation of nitrous acid from sodium nitrite (B80452) and an acid, which then reacts with the primary amine to form the diazonium ion. This ion serves as an electrophile in subsequent reactions, allowing for the introduction of the fluoro group. youtube.com

Table 1: Key Reactions in Diazotization Synthesis

| Reaction Step | Description | Reagents |

| Diazotization | Conversion of a primary amine to a diazonium salt. | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) |

| Schiemann Reaction | Substitution of the diazonium group with fluorine. | Fluoroboric acid (HBF₄) |

| Sandmeyer Reaction | Copper-catalyzed substitution of the diazonium group. | Copper(I) halide (e.g., CuF) |

Acid-Mediated Denitrogenative Transformation of Triazoles to Imidazoles

An innovative route to substituted imidazoles involves the structural rearrangement of triazole precursors. mdpi.comnih.gov Research has demonstrated an efficient method for creating 2-substituted 1H-imidazole derivatives through an acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.comnih.gov This process typically involves the intramolecular cyclization of the triazole, followed by the opening of the triazole ring and the loss of a nitrogen molecule (N₂). mdpi.comnih.gov This denitrogenation can generate a reactive carbene intermediate, which then rearranges or reacts further to form the stable imidazole ring. mdpi.com While not yet specifically reported for 2-fluoro-1H-imidazole, this strategy offers a potential pathway by designing a triazole precursor that could lead to the desired fluorinated product. In some cases, this transformation can be catalyzed by rhodium complexes. nih.gov

Mechanochemical Synthesis of Fluorine-Containing Imidazoles and Imidazolium Salts

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is emerging as a powerful, sustainable alternative to traditional solvent-based synthesis. mdpi.com This approach has been successfully applied to the synthesis of fluorine-containing imidazole derivatives. mdpi.comnih.gov For example, the mechanochemical synthesis of Co-doped zinc 2-trifluoromethyl-1H-imidazolate has been reported, demonstrating that complex, fluorinated heterocyclic structures can be formed directly from solid reactants with minimal or no solvent. nih.govresearchgate.net The benefits of this method include reduced solvent waste, potentially faster reaction times, and access to novel chemical structures. mdpi.com Researchers have also used mechanochemistry for the fluorocyclisation of unsaturated compounds to create other fluorinated heterocycles, suggesting its broad applicability in organofluorine chemistry. rsc.org

Table 2: Mechanochemical Synthesis of a Fluorinated Imidazole Framework

| Product | Starting Materials | Conditions |

| SOD-Zn(CF₃-Im)₂ | Hydrozincite (Zn₅(CO₃)₂(OH)₆), 2-trifluoromethyl-1H-imidazole | Ball milling at 50 Hz for 7 min with DMF as a liquid-assisted grinding agent. |

| qtz-Zn(CF₃-Im)₂ | Hydrozincite (Zn₅(CO₃)₂(OH)₆), 2-trifluoromethyl-1H-imidazole | Ball milling at 50 Hz for 15 min with methanol (B129727) as a liquid-assisted grinding agent. |

Data sourced from research on zeolitic imidazolate frameworks. nih.gov

Exploration of Metal-Catalyzed vs. Metal-Free Approaches for Functionalized Fluoroimidazoles

The synthesis of heterocyclic compounds like imidazoles often relies on catalytic processes. These can be broadly divided into metal-catalyzed and metal-free approaches. Metal-catalyzed reactions, often employing transition metals like copper or rhodium, are highly efficient for forming specific bonds. nih.gov For example, rhodium-catalyzed denitrogenative coupling is a known method for creating complex imidazole structures. nih.gov

However, there is a growing trend towards developing metal-free synthetic routes. mdpi.com These approaches avoid the cost and potential toxicity associated with metal catalysts, which is particularly important for compounds intended for biological applications. mdpi.com Metal-free strategies for synthesizing related heterocycles, such as quinazolines, often utilize inexpensive and environmentally benign reagents like iodine or simple organic oxidants. mdpi.com Applying these principles to fluoroimidazole synthesis could lead to more economical and sustainable production methods.

Synthesis of Imidazole-1-sulfonyl Azide (B81097) Hydrochloride and Related Diazo-Transfer Reagents

While not a direct synthesis of 2-fluoro-1H-imidazole, the synthesis of imidazole-1-sulfonyl azide hydrochloride is highly relevant to the broader chemistry of imidazoles. This compound is a highly effective diazo-transfer reagent, used to convert primary amines into azides and activated methylene (B1212753) groups into diazo compounds. organic-chemistry.org It was developed as a safer, crystalline, and more stable alternative to other reagents like triflyl azide. organic-chemistry.org

The synthesis is typically a one-pot reaction from inexpensive starting materials. organic-chemistry.org However, concerns about the explosive nature of byproducts and the reagent itself have been raised, with at least one reported explosion during the preparation of the hydrochloride salt. wikipedia.org Subsequent research has shown that the hydrogen sulfate (B86663) salt is significantly more stable and safer to handle. wikipedia.orgmanchester.ac.uk An updated procedure for synthesizing the hydrogen sulfate salt has been developed to improve safety and yield, avoiding the isolation of potentially explosive intermediates. manchester.ac.uk

Catalysis in the Synthesis of this compound and Analogues

Catalysis is fundamental to the efficient synthesis of this compound and related compounds. Modern catalytic methods offer pathways to these molecules under mild conditions, with enhanced control over the reaction outcomes.

The choice of catalyst is critical in directing the cyclization and functionalization reactions that form the imidazole ring. Gold(I) catalysts, for example, have proven effective in the synthesis of 2-fluoroalkyl imidazole derivatives. A study demonstrated that a combination of Ph₃PAuCl and AgSbF₆ could catalyze the 5-exo-dig cyclization of fluorinated N′-aryl-N-propargyl amidines to produce 2-fluoroalkyl-5-methyl imidazoles in high yields. acs.org This method is advantageous as it proceeds under mild conditions, avoiding the strong basic conditions under which fluorinated propargyl amidines are unstable. acs.org An optimized yield of 87% was achieved at 60 °C using this gold(I) catalytic system. acs.org

Furthermore, fluoroboric acid-derived catalysts have been investigated for their potential in the multi-component synthesis of substituted imidazoles. rsc.org For instance, in the four-component reaction to form 1,2,4,5-tetrasubstituted imidazoles, metal tetrafluoroborates like Zn(BF₄)₂ have shown significant catalytic potency. rsc.org These catalysts influence the reaction pathway, selectively favoring the formation of tetrasubstituted imidazoles over trisubstituted ones. rsc.org

Table 1: Effect of Gold(I) Catalysis on 2-Fluoroalkyl Imidazole Synthesis acs.org

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ph₃PAuCl/AgSbF₆ | 60 | 2 | 87 |

| Ph₃PAuCl/AgOTf | 60 | 3 | 75 |

| Ph₃PAuCl/AgNTf₂ | 60 | 2.5 | 82 |

| AuCl₃ | 60 | 5 | 45 |

Transition metal-catalyzed C-H activation has become a powerful strategy for modifying the imidazole core, allowing for the direct formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comacs.org This approach is atom-economical and can avoid the need for pre-functionalized starting materials. researchgate.net

Nickel-based catalysts have been successfully used for the C-H arylation and alkenylation of imidazoles. rsc.org A system comprising Ni(OTf)₂ with a 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) ligand in t-amyl alcohol can effectively couple imidazoles with phenol (B47542) derivatives at the C2 position. researchgate.netrsc.org This methodology can also be applied to the arylation of imidazoles with chloroarenes. rsc.org The success of this C-H coupling is notably enhanced by the use of a tertiary alcohol as the solvent. rsc.org

Palladium catalysts are also widely employed. researchgate.netacs.org For instance, palladium-catalyzed reactions can achieve C-H alkenylation by combining C-O oxidative addition at enol pivalates with a concerted metalation-deprotonation of the imidazole heterocycle. researchgate.net Rhodium(III) catalysts have been used for the direct and stereoselective olefination of imidazoles, although this particular system requires a directing group for C-2 selectivity. mdpi.com

Table 2: Transition Metal Catalysts for Imidazole C-H Functionalization

| Metal Catalyst | Ligand/Co-catalyst | Reaction Type | Reference |

|---|---|---|---|

| Ni(OTf)₂ | dcype | C-H Arylation | rsc.org |

| Ni(OTf)₂ | dcypt | C-H Alkenylation | rsc.org |

| Palladium (Pd) | PhMezole-Phos | C-H Alkenylation | researchgate.net |

| Rhodium (Rh) | - (Directing group required) | C-H Olefination | mdpi.com |

N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in homogeneous catalysis due to their strong σ-donating properties and the stability they confer to metal complexes. orgchemres.orgnih.gov These ligands have been instrumental in a wide range of transformations, including cross-coupling and C-H activation reactions relevant to imidazole synthesis. orgchemres.org

In the context of cross-coupling, NHC ligands can offer superior activity and stability compared to traditional phosphine (B1218219) ligands. Copper(II)-NHC complexes, for example, have been optimized to catalyze the Chan-Evans-Lam (CEL) cross-coupling of imidazole with arylboronic acids. researchgate.net These air-stable copper catalysts exhibit robust performance across a diverse range of functional groups. researchgate.net

A significant application of NHCs is their ability to control chemodivergent reactions. In the palladium-catalyzed Suzuki-Miyaura cross-coupling of chloroaryl triflates, the choice of NHC ligand can dictate the site of reaction with high selectivity. nih.gov Using the NHC ligand SIPr [1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene] directs the cross-coupling to the chloride position, whereas the SIMes [1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene] ligand favors reaction at the triflate position. nih.gov This ligand-controlled selectivity provides a powerful tool for the synthesis of complex, polyfunctionalized aromatic compounds. nih.gov

Table 3: NHC Ligand-Controlled Selectivity in Suzuki-Miyaura Cross-Coupling nih.gov

| Substrate | NHC Ligand | Coupling Position | Selectivity Ratio (Cl:OTf) |

|---|---|---|---|

| 4-Chloro-3-methylphenyl triflate | SIPr | Chloride (Cl) | >20:1 |

| 4-Chloro-3-methylphenyl triflate | SIMes | Triflate (OTf) | 1:16 |

| 4-Chloro-2-fluorophenyl triflate | SIPr | Chloride (Cl) | >20:1 |

| 4-Chloro-2-fluorophenyl triflate | SIMes | Triflate (OTf) | 1:>20 |

Chemo- and Regioselective Functionalization of the Imidazole Core

Achieving chemo- and regioselectivity is a central challenge in the synthesis of complex imidazole derivatives. Strategies have been developed to precisely control the introduction of functional groups, such as fluorine, onto specific positions of the imidazole scaffold.

Direct and regioselective fluorination of the imidazole ring is a highly sought-after transformation. Electrophilic fluorinating agents are commonly used for this purpose. Researchers have developed methods for the direct functionalization of rationally designed imidazole derivatives using N-fluorobenzenesulfonimide (NFSI) as the electrophilic fluorine source. acs.org This process, enabled by in situ deprotonation, can effectively target the C5 and the more challenging C4 positions of the imidazole ring. acs.org

Another widely used electrophilic fluorinating reagent is Selectfluor. nih.govconsensus.app A regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines has been described using Selectfluor in an aqueous medium. nih.govconsensus.app The reaction proceeds via an electrophilic fluorination process to give monofluorinated products in moderate to good yields. nih.gov The ability to selectively introduce fluorine at a specific site is crucial for tuning the electronic and biological properties of the final molecule. nih.govnih.gov

Table 4: Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor nih.gov

| Substrate (Substituent at C2) | Yield of 3-Fluoro Product (%) |

|---|---|

| Phenyl | 82 |

| 4-Methylphenyl | 85 |

| 4-Methoxyphenyl | 88 |

| 4-Chlorophenyl | 75 |

| 2-Thienyl | 68 |

Nucleophilic aromatic substitution (SₙAr) is a key reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups and a good leaving group, such as a halogen. wikipedia.org This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.compressbooks.pub The presence of electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group activates the ring toward nucleophilic attack and stabilizes the intermediate, thus facilitating the reaction. masterorganicchemistry.compressbooks.pub

In the context of imidazoles linked to halogenated phenyl moieties, such as 2-(4-fluorophenyl)-1H-benzo[d]imidazole, the fluorophenyl group itself can be the site of SₙAr, although this requires strong activation or harsh conditions. nih.govacs.org More commonly, the principles of SₙAr are applied to halogenated heteroaromatic rings that are part of a larger imidazole-containing structure. The reaction conditions for SₙAr are often conducted in polar aprotic solvents like DMSO or DMF, but recent developments have shown that these reactions can be performed under milder, more sustainable conditions, for instance, in water using additives like hydroxypropyl methylcellulose (B11928114) (HPMC). d-nb.inforsc.org The reactivity order of halogens as leaving groups in SₙAr is typically F > Cl > Br > I, which is opposite to that in Sₙ2 reactions, because the C-X bond cleavage is not the rate-determining step. masterorganicchemistry.com

Introduction of Electron-Donating and Electron-Accepting Groups for Modulating Electronic Properties

While specific literature detailing the direct substitution of electron-donating or electron-accepting groups onto 2-fluoro-1H-imidazole is limited, the principles of modulating the electronic properties of the imidazole ring are well-established through studies on related derivatives. The electronic nature of the imidazole ring is highly tunable by the introduction of substituents that can either push or pull electron density.

The introduction of electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂), generally increases the electron density of the imidazole ring. This enhancement of electron density can increase the donor strength of the imidazole nitrogen bases. rsc.orgrsc.org Conversely, the installation of electron-withdrawing groups (EWGs), like trifluoromethyl (-CF₃) or nitro (-NO₂), decreases the electron density of the ring system. nih.govrsc.org This modification is crucial for applications where the imidazole core is part of a larger π-conjugated system, influencing properties like intramolecular charge transfer (ICT). beilstein-journals.org

A common strategy to introduce these groups is through multi-step synthetic sequences, often involving the construction of the substituted imidazole ring from acyclic precursors or the functionalization of a pre-existing imidazole scaffold. For instance, the Debus-Radziszewski synthesis allows for the construction of triarylimidazole derivatives from α-diketones, aldehydes, and ammonia, where the electronic nature of the final compound is determined by the substituents on the aldehyde and diketone precursors. rsc.orgbeilstein-journals.org

The following table summarizes the effects of various substituents on the electronic properties of different imidazole-based compounds, illustrating the general principles that would apply to derivatives of 2-fluoro-1H-imidazole.

| Compound Type | Substituent | Group Type | Observed Effect on Electronic Properties | Reference |

| Imidazo[4,5-f] nih.govnih.govphenanthroline | Methoxy (-OCH₃) | Electron-Donating | Increases N-base donor strength. | rsc.org |

| Lophine Derivatives | Dimethylamino (-N(Me)₂) | Electron-Donating | Facilitates the redox process by increasing electron density. | rsc.org |

| Imidazo-fused Heterocycle Dimers | Methyl (-CH₃) on pyridine (B92270) ring | Electron-Donating | Results in a blue-shift in the emission spectrum. | acs.org |

| 1H-Benzo[d]imidazole Derivatives | Trifluoromethyl (-CF₃) | Electron-Accepting | Increases the acceptor character of the benzimidazole (B57391) moiety. | nih.gov |

| Imidazo-fused Heterocycle Dimers | Trifluoromethyl (-CF₃) on pyridine ring | Electron-Accepting | Causes a red-shift in the emission spectrum. | acs.org |

| Imidazole-phenanthroline Ligands in Eu(III) complexes | Trifluoromethyl (-CF₃) | Electron-Accepting | Influences photophysical and electrochemical properties. | rsc.org |

Advanced Purification and Isolation Techniques for this compound

The purification and isolation of this compound are critical steps to ensure high purity for subsequent applications. Given its nature as a salt, specific techniques are employed to handle its solubility and stability. While detailed, advanced purification protocols specifically for this compound are not extensively published, standard and advanced techniques for related fluorinated and heterocyclic hydrochlorides can be applied.

Initial purification of the crude product often involves precipitation and washing. For instance, after synthesis, the crude product can be precipitated from the reaction mixture and washed with appropriate solvents to remove impurities. nih.gov Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial and is determined empirically to find a system where the compound is soluble at high temperatures but sparingly soluble at lower temperatures. For hydrochloride salts, a mixture of solvents, such as ethanol (B145695) and diethyl ether, is often effective.

Chromatographic methods are indispensable for achieving high purity. Column chromatography is a standard technique used for the purification of imidazole derivatives, although the polarity of the hydrochloride salt may require specific stationary and mobile phases. nih.gov High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a more advanced technique capable of separating the target compound from closely related impurities.

The following table outlines various purification techniques applicable to imidazole derivatives and their hydrochloride salts.

| Technique | Description | Applicability Notes | Reference |

| Precipitation and Washing | The crude product is precipitated from the reaction mixture and washed with a suitable solvent to remove unreacted starting materials and by-products. | Often used as a first step in purification. The choice of washing solvent is critical to avoid dissolving the product. | nih.gov |

| Recrystallization | The compound is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. | Effective for removing impurities with different solubility profiles. For hydrochlorides, polar solvents or solvent mixtures are often required. | iucr.org |

| Column Chromatography | The compound is separated based on its differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as a mobile phase is passed through. | Useful for separating compounds with different polarities. The hydrochloride salt may streak on silica gel; using a modified mobile phase (e.g., with added acid or a polar co-solvent) can improve separation. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | A high-pressure liquid chromatograph is used for high-resolution separations. Reversed-phase HPLC with a C18 column is common for polar compounds. | Provides high purity but is often used for analytical purposes or small-scale purification due to cost and complexity. | nih.gov |

Structural Elucidation and Molecular Architecture in Research Contexts

Crystallographic Analysis of 2-Fluoro-1H-imidazole Hydrochloride Derivatives

While crystallographic data for this compound is not extensively published, analysis of its derivatives provides critical insights into the expected structural behavior. A notable example is the derivative 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole, which illuminates key structural features likely shared with the parent compound. mdpi.com

In the crystalline state, molecules arrange themselves into ordered, repeating structures known as supramolecular assemblies, which are primarily governed by intermolecular forces like hydrogen bonds. The imidazole (B134444) ring, with its proton-donating (N-H) and proton-accepting (=N-) sites, is highly conducive to forming such bonds. nih.gov

The spatial orientation of different parts of a molecule relative to each other is known as its conformation, which can be precisely described by torsion angles. In derivatives of 2-Fluoro-1H-imidazole that also contain a phenyl ring, the rotation between these two rings is a key conformational feature.

In the case of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole, the molecule adopts a twisted geometry. mdpi.com The central C–N=N–C bridge that connects the imidazole and phenyl rings is nearly planar. However, both rings are rotated relative to this central unit, resulting in a significant twist between the mean planes of the imidazole and phenyl rings of 30.24(5)°. mdpi.com This rotation minimizes steric hindrance and optimizes intermolecular packing forces within the crystal.

Table 1: Selected Torsion Angles in a 2-Fluoro-1H-imidazole Derivative Data from the analysis of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. mdpi.com

| Torsion Angle | Value (°) | Description |

| N4–N3–C1–N1 | 13.09(19) | Rotation of the imidazole ring relative to the central diazenyl bridge. |

| N3–N4–C4–C5 | 16.89(17) | Rotation of the phenyl ring relative to the central diazenyl bridge. |

| C1–N3=N4–C4 | -179.08(10) | Planarity of the central bridge connecting the two rings. |

In crystallography, disorder refers to a situation where a molecule or a part of it occupies multiple positions or orientations within the crystal lattice. The imidazole ring is known to exhibit this phenomenon, particularly concerning the location of the N-H proton.

The two nitrogen atoms in an unsubstituted imidazole ring are chemically equivalent until one is protonated. In the solid state, this can lead to the N-H group being statistically distributed between the N1 and N3 positions. This was observed in the crystal structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole, which displays a 1:1 disorder, meaning the NH group has an equal probability of being found at either nitrogen position (N1 or N2 in that study's numbering). mdpi.com This disorder results in an average structure where the proton appears to be shared between the two nitrogen atoms of the imidazole ring. mdpi.com

Advanced Spectroscopic Characterization in Academic Studies

Spectroscopy involves the interaction of electromagnetic radiation with matter to probe molecular structure and electronic properties. NMR, IR, and UV-Vis spectroscopy are powerful tools for characterizing this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei like ¹H (proton), ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. azom.comnih.gov

¹H NMR: In the ¹H NMR spectrum of an imidazole ring, distinct signals are expected for each proton. researchgate.net For 2-Fluoro-1H-imidazole, one would anticipate signals for the protons at positions 4 and 5, and a signal for the N-H proton. The chemical shifts of the ring protons are influenced by the electron-withdrawing effect of the fluorine atom. The N-H proton signal is often broad and its position can vary depending on the solvent and concentration. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. A key feature for this compound would be the signal for the carbon atom at position 2 (C2), which is directly bonded to the fluorine atom. This signal would appear as a doublet due to coupling with the ¹⁹F nucleus (¹JCF), and its chemical shift would be significantly affected by the high electronegativity of fluorine. nsf.gov

¹⁹F NMR: As a 100% abundant, spin-½ nucleus, ¹⁹F is an excellent NMR probe. nsf.gov The ¹⁹F NMR spectrum of this compound would show a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic heterocyclic ring. This signal would be split into a multiplet due to coupling with the nearby ring protons (H4 and H5). nih.govresearchgate.net Protonation of the imidazole ring is known to cause significant shifts in the ¹⁹F signal. researchgate.net

Table 2: Typical NMR Spectral Features for Fluorinated Imidazole Derivatives

| Nucleus | Feature | Expected Observation for 2-Fluoro-1H-imidazole |

| ¹H | Chemical Shift | Signals for H4, H5, and N-H protons. researchgate.net |

| Coupling | Coupling between H4 and H5 protons. | |

| ¹³C | C-F Coupling | A large one-bond coupling constant (¹JCF) for the C2 signal. nsf.gov |

| Chemical Shift | C2 signal shifted downfield due to fluorine's electronegativity. | |

| ¹⁹F | H-F Coupling | Signal split by coupling to H4 and H5 protons. nih.gov |

| Chemical Shift | Characteristic shift value for an aromatic C-F bond. researchgate.net |

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of molecules, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending). The IR spectrum of imidazole hydrochloride shows characteristic bands for N-H stretching, C-H stretching, and C=N and C=C ring stretching. nist.gov For this compound, the introduction of a fluorine atom would lead to a characteristic C-F stretching vibration, typically found in the 1000-1400 cm⁻¹ region. Furthermore, the electron-withdrawing nature of fluorine would subtly shift the frequencies of the imidazole ring vibrations. researchgate.net

UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about electronic transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Imidazole itself has absorption maxima in the UV region. nist.gov Computational studies on imidazole derivatives, such as imidazole-2-carboxaldehyde, show strong absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The spectrum of this compound would be expected to show similar transitions, with the exact wavelengths of absorption (λmax) influenced by the fluorine substituent and the protonation state of the ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, the molecular weight of the parent compound (2-Fluoro-1H-imidazole) is 88.06 g/mol , and its hydrochloride salt is 124.52 g/mol . chemscene.com

In a mass spectrometer, the molecule is first ionized, typically forming a molecular ion (M+). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For 2-Fluoro-1H-imidazole, the molecular ion peak would be expected at an m/z of 88. Subsequent fragmentation of this molecular ion provides valuable structural information.

Based on the principles of mass spectrometry and the known fragmentation patterns of similar heterocyclic compounds, several key fragmentation pathways can be predicted for 2-Fluoro-1H-imidazole. nih.govyoutube.com The imidazole ring is relatively stable, but it can undergo characteristic cleavages. Common fragmentation patterns for imidazole derivatives involve the loss of small neutral molecules like HCN or acetylene. The presence of the fluorine atom also influences the fragmentation, potentially leading to the loss of a fluorine radical or HF.

Predicted Fragmentation Data for 2-Fluoro-1H-imidazole:

| Fragment Ion (Structure) | m/z Value | Plausible Neutral Loss |

| [C3H3FN2]+ (Molecular Ion) | 88 | - |

| [C2H2N2]+ | 54 | CHF |

| [C2H3N]+ | 41 | FCN |

| [C3H2N]+ | 52 | HNF |

This table presents predicted data based on general mass spectrometry principles for similar compounds and is for illustrative purposes.

Intermolecular Interactions and Crystal Engineering Studies

For this compound, several key intermolecular interactions are expected to play a crucial role in its crystal structure. The presence of the imidazole ring, with its N-H donor and sp2-hybridized nitrogen acceptor, strongly suggests the formation of hydrogen bonds. In the solid state, it is anticipated that these molecules will form chains or networks linked by N-H···N or N-H···Cl⁻ hydrogen bonds. nih.govresearchgate.net

The fluorine atom can also participate in intermolecular interactions. While fluorine is a weak hydrogen bond acceptor, C-H···F interactions have been observed in the crystal structures of other fluorinated organic molecules. mdpi.commdpi.com Furthermore, the planar imidazole ring can engage in π-π stacking interactions, further stabilizing the crystal lattice. mdpi.com

Crystal engineering studies of related halogenated imidazoles have shown that the interplay of these various non-covalent interactions can lead to diverse and predictable supramolecular architectures. nih.gov The specific arrangement of molecules in the crystal lattice of this compound would be a result of the energetic balance between these competing interactions.

Summary of Potential Intermolecular Interactions:

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| Hydrogen Bonding | N-H | N (imidazole), Cl⁻ | Primary driving force for crystal assembly |

| Halogen Bonding | C-F | Electron-rich regions | Can influence molecular orientation |

| π-π Stacking | Imidazole Ring | Imidazole Ring | Contributes to lattice stabilization |

| van der Waals Forces | All atoms | All atoms | General attractive forces |

Computational and Theoretical Chemistry of 2 Fluoro 1h Imidazole Hydrochloride

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a powerful framework for examining the electronic structure and reactivity of molecules like 2-Fluoro-1H-imidazole hydrochloride. By calculating the electron density, DFT methods can predict a wide range of molecular properties with a favorable balance of accuracy and computational cost.

Optimization of Ground-State Geometries and Vibrational Frequencies

The initial step in most computational studies is the optimization of the molecule's ground-state geometry. This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For imidazole (B134444) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. While specific experimental crystal structure data for this compound is not widely published, theoretical calculations provide a reliable prediction of its geometry. For instance, studies on related imidazole derivatives have demonstrated good agreement between DFT-calculated geometries and experimental X-ray diffraction data. malayajournal.org

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms. In a study on 2-Phenyl-4,5-dihydro-1H-imidazole, the computed vibrational frequencies were found to be in good harmony with experimental values. researchgate.net The vibrational frequencies of imidazole rings are sensitive to substitution and protonation state. For example, studies on iron porphyrinates have shown that the deprotonation of a coordinated imidazole to an imidazolate leads to systematic shifts in the vibrational frequencies of the molecule. nih.govnih.gov

Table 1: Illustrative Vibrational Frequencies for Imidazole Derivatives This table presents representative data from related compounds to illustrate the types of vibrational modes analyzed in imidazole derivatives. Specific experimental or calculated data for this compound is not readily available in the provided search results.

| Vibrational Mode | Frequency (cm⁻¹) (Example Compound) | Reference |

| N-H Wag (out-of-plane) | 532 (2H-1,2,3-triazole) | nsf.gov |

| C-C Bond Torsion | 667 (2H-1,2,3-triazole) | nsf.gov |

| C-H Wag (out-of-plane) | 828 (2H-1,2,3-triazole) | nsf.gov |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies) and Intramolecular Charge Transfer

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.com

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily polarized. irjweb.com The analysis of the spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. For many imidazole derivatives, the HOMO is often localized on the imidazole ring and any electron-donating substituents, while the LUMO is distributed over the imidazole ring and electron-accepting groups. malayajournal.org This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation, a process where electron density moves from the donor part (HOMO region) to the acceptor part (LUMO region) of the molecule. irjweb.com

In a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, DFT calculations at the B3LYP/6-31G(d,p) level determined the HOMO and LUMO energies to be -5.2822 eV and -1.2715 eV, respectively, resulting in an energy gap of 4.0106 eV. malayajournal.org This relatively small energy gap suggests that charge transfer can readily occur within the molecule. malayajournal.org

Table 2: Frontier Molecular Orbital Energies and Related Parameters for an Imidazole Derivative Data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole from a DFT study. malayajournal.org

| Parameter | Value |

| HOMO Energy | -5.2822 eV |

| LUMO Energy | -1.2715 eV |

| HOMO-LUMO Energy Gap | 4.0106 eV |

Theoretical Prediction of Absorption and Emission Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including their electronic absorption and emission spectra. By simulating the electronic transitions between the ground and excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and emission, which are crucial for understanding the optical properties of a compound.

For fluorescent molecules, TD-DFT can help to explain the influence of molecular structure on properties like Stokes shift (the difference between the absorption and emission maxima) and quantum yield. In phenanthro[9,10-d]-imidazole derivatives, for example, TD-DFT calculations have been used to understand the effect of different functional groups on their photoluminescent properties. nih.gov The calculations can also shed light on the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer across the molecular framework.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. While specific MD studies on this compound are not prevalent in the literature, the methodology is highly relevant for understanding its dynamic properties.

Conformational analysis, which can be performed using both quantum mechanical methods and MD simulations, is crucial for understanding how the molecule's three-dimensional shape influences its properties and interactions. For flexible molecules, identifying the lowest energy conformers is essential. In a study on new imidazole derivatives, a potential energy scan was used to identify the most stable conformer by rotating different single bonds. nih.gov For fluorinated organic molecules, the conformation can be significantly influenced by non-covalent interactions involving the fluorine atom. A computational analysis of acyclic α-fluoro sulfur motifs demonstrated the importance of hyperconjugative interactions in determining the preferred conformation. researchgate.net Similarly, studies on 2-substituted fluoro- and trifluoromethyl-benzaldehydes have used computational modeling to provide a comprehensive account of the conformer geometries and energies. rsc.org

Nonlinear Optical (NLO) Properties and Theoretical Predictions

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as frequency conversion and optical switching. researchgate.netru.nl Computational chemistry plays a vital role in the design and prediction of new NLO materials. The NLO response of a molecule is related to its hyperpolarizability, which can be calculated using quantum chemical methods.

Molecules with large hyperpolarizabilities often possess a donor-π-acceptor architecture, which facilitates intramolecular charge transfer. Imidazole derivatives can be designed to have significant NLO properties. The theoretical prediction of these properties allows for the screening of candidate molecules before their synthesis. The calculations typically involve determining the first and second hyperpolarizabilities (β and γ, respectively). While specific NLO data for this compound is not available, studies on other organic materials like fluoro-graphene and various dyes demonstrate the application of computational methods to predict third-order nonlinear optical susceptibility (χ(3)) and the nonlinear refractive index (n2). nih.govrsc.org

Computational Studies on Reaction Mechanisms and Energy Barriers

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energy barriers. For this compound, computational studies could be used to investigate its reactivity in various chemical transformations.

Frontier Molecular Orbital theory is often used as a qualitative guide to understand reaction mechanisms. wikipedia.org For a more quantitative picture, DFT calculations can be used to map out the entire reaction pathway, locating the structures of reactants, intermediates, transition states, and products. The calculated energy differences between these species provide the reaction's thermodynamic and kinetic profile. For example, in the context of drug design, molecular docking studies, which are a form of computational investigation, are used to predict the binding mode and affinity of a molecule to a biological target. In a study of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, molecular docking and molecular dynamics simulations were used to understand their interaction with the GABA-A receptor, providing insights into the structural features essential for molecular recognition. nih.govacs.org Such studies can guide the design of new derivatives with improved biological activity.

In Silico Modeling of Molecular Recognition and Binding Patterns

In silico modeling is a critical component of modern drug discovery and molecular biology, allowing researchers to predict how a small molecule like this compound might interact with biological macromolecules. This section would typically detail the use of computational methods to simulate and analyze these interactions at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this would involve simulating its interaction with the binding site of a protein or other biological receptor.

Currently, there is a lack of specific published molecular docking studies for this compound against named biological receptors. Such research would provide insights into its potential biological targets and the thermodynamics of its binding.

A hypothetical molecular docking study would involve the following steps:

Preparation of the 3D structure of this compound.

Identification and preparation of the 3D structure of a target biological receptor.

Use of a docking algorithm to predict the binding pose and affinity of the ligand within the receptor's binding site.

Scoring and analysis of the predicted poses to identify the most likely binding mode.

Without such studies, the specific biological receptors that this compound may interact with and the nature of these interactions remain speculative.

Following a molecular docking simulation, a detailed analysis of the intermolecular forces that stabilize the ligand-receptor complex is crucial. For this compound, this would involve examining the hydrogen bonds and aromatic interactions formed within the binding site of a receptor.

Hydrogen Bonds: The imidazole ring contains both hydrogen bond donors (the N-H group) and acceptors (the nitrogen atoms). The fluorine atom can also participate in weaker hydrogen bonding interactions. An analysis would identify which amino acid residues in a receptor's binding site form hydrogen bonds with these functional groups.

Aromatic Interactions: The imidazole ring is an aromatic system. It can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. Cation-π interactions between the protonated imidazole ring and aromatic residues would also be a key feature to analyze.

As there are no specific molecular docking studies available for this compound, a detailed analysis of its hydrogen bond and aromatic interaction patterns with any specific biological receptor cannot be provided at this time. Research on other fluorinated and non-fluorinated imidazole derivatives has shown that these interactions are critical for their biological activity, but these findings cannot be directly extrapolated to this compound without specific computational studies.

Below is a table that would typically be populated with data from molecular docking and interaction analysis studies. However, due to the lack of available research, it remains illustrative.

| Target Receptor | Predicted Binding Affinity (e.g., kcal/mol) | Key Interacting Residues | Type of Interaction |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Applications of 2 Fluoro 1h Imidazole Hydrochloride in Advanced Organic Synthesis and Materials Science

The chemical compound 2-Fluoro-1H-imidazole hydrochloride is a fluorinated heterocyclic building block that holds significant potential in the fields of organic synthesis and materials science. chemshuttle.comavantorsciences.com Its unique structure, combining the versatile imidazole (B134444) core with a strategically placed fluorine atom, makes it a valuable precursor for a range of complex and functional molecules. The imidazole ring itself is a crucial component in many biologically active compounds and functional materials, and the introduction of fluorine can significantly modify the properties of the resulting molecules. ijrar.orgmdpi.com

Medicinal Chemistry and Biological Research Applications of 2 Fluoro 1h Imidazole Hydrochloride Scaffolds

Design and Synthesis of Imidazole-Based Therapeutic Agents

The design of therapeutic agents based on the imidazole (B134444) scaffold is a cornerstone of modern drug discovery. dovepress.com Chemists utilize the imidazole core as a versatile framework to develop novel drugs with a wide range of biological activities, including anticancer and antimicrobial effects. dovepress.com The synthesis process often involves creating derivatives where different functional groups are attached to the imidazole ring to optimize interaction with biological targets. rsc.orgnih.gov For instance, the synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives has been a focus for developing inhibitors of specific enzymes. rsc.orgnih.gov The strategic placement of substituents on the imidazole or fused benzimidazole (B57391) ring system is a key aspect of rational drug design, aiming to enhance potency and selectivity. rsc.orgnih.govnih.gov

Modulation of Pharmacokinetic Properties through Imidazole Integration

The integration of an imidazole ring into a drug molecule can significantly modulate its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). dovepress.com The imidazole moiety can improve metabolic stability, a critical factor in a drug's lifespan in the body. For example, researchers have developed 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as positive allosteric modulators of the GABA-A receptor with improved metabolic robustness compared to earlier-generation compounds. nih.gov This enhancement is crucial for developing drugs that remain effective for longer periods and have a reduced potential for toxicity. nih.gov Computational studies on imidazole derivatives have shown that many possess acceptable pharmacokinetic profiles and promising bioavailability scores, reinforcing the scaffold's value in creating orally active drugs. dovepress.com

Development of Radiotracers for Medical Imaging (e.g., PET Imaging of Hypoxia)

The 2-nitroimidazole (B3424786) scaffold, a close structural relative of 2-fluoro-1H-imidazole, is fundamental to the development of radiotracers for Positron Emission Tomography (PET) imaging, particularly for detecting tumor hypoxia. frontiersin.orge-century.us Hypoxia, or low oxygen level in tissues, is a hallmark of solid tumors and is linked to resistance to therapy and poor patient outcomes. e-century.usfrontiersin.org

PET tracers incorporating a 2-nitroimidazole core are labeled with the positron-emitting isotope Fluorine-18 (¹⁸F). nih.gov Once administered, these tracers diffuse into all tissues. In well-oxygenated (normoxic) cells, the nitro group undergoes a reversible one-electron reduction and is quickly reoxidized, allowing the tracer to diffuse back out of the cell. frontiersin.org However, in hypoxic cells, the low oxygen concentration allows for further, irreversible reduction, trapping the ¹⁸F-labeled tracer inside. The accumulation of the radiotracer in these regions can then be visualized and quantified by a PET scanner. nih.gov

Several ¹⁸F-labeled 2-nitroimidazole derivatives have been developed and are used in clinical and research settings. frontiersin.orgnih.gov

Key PET Tracers for Hypoxia Imaging

| Tracer Name | Description | Application |

|---|---|---|

| [¹⁸F]-FMISO | (Fluoromisonidazole) The most widely used and validated PET tracer for hypoxia. frontiersin.orgnih.gov | Used in studies of head and neck cancer, gliomas, breast cancer, and lung cancer. frontiersin.orgnih.gov |

| [¹⁸F]-FAZA | (Fluoroazomycin arabinoside) A tracer known for better imaging contrast and faster clearance from the body compared to FMISO. e-century.us | Investigated for radiotherapy planning in head and neck cancer. e-century.us |

| [¹⁸F]-EF5 | A more lipophilic tracer designed for easier passage through cell membranes. frontiersin.org | Shown to detect hypoxia in head and neck, cervical, and brain tumors. frontiersin.org |

| [¹⁸F]-FETNIM | (Fluoroerythronitroimidazole) Another derivative used in clinical studies, with uptake indicating reduced survival in some cancers. frontiersin.org | Used in imaging studies for esophageal, head and neck, and cervical cancers. frontiersin.org |

These imaging agents allow for the non-invasive identification and mapping of hypoxic tumor regions, which can be crucial for planning radiotherapy and predicting treatment response. e-century.usnih.gov

Target-Specific Biological Activity Investigations (excluding direct dosage/administration)

Imidazole-based compounds have been investigated for their ability to interact with a variety of specific biological targets, leading to potential therapeutic applications.

Enzyme Inhibition Studies (e.g., HDAC, α-amylase, α-glucosidase)

The imidazole scaffold is a common feature in molecules designed to inhibit various enzymes. The introduction of fluorine into these molecules can be a strategic decision to enhance their inhibitory activity. researchgate.net Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to tighter binding with an enzyme's active site. researchgate.net

While specific studies on 2-fluoro-1H-imidazole hydrochloride for the enzymes listed were not prominent in the reviewed literature, the broader class of imidazole and benzimidazole derivatives has shown significant enzyme-inhibiting capabilities. For example, a series of 2-phenyl-1H-benzo[d]imidazole derivatives were designed and synthesized as potent inhibitors of the enzyme 17β-HSD10, which is implicated in Alzheimer's disease. rsc.orgnih.gov In one study, the lead compound 33 (N-(4-(1,4,6-trimethyl-1H-benzo[d] imidazol-2-yl)phenyl)cyclohexanecarboxamide) demonstrated an IC₅₀ value of 1.65 µM against this enzyme. nih.gov Furthermore, imidazole-based compounds have been developed as inhibitors of carbonic anhydrase IX, an enzyme associated with cancer. dovepress.com

Anticancer and Anti-proliferative Activity of Imidazole Derivatives

The imidazole scaffold is a privileged structure in the development of anticancer agents, with derivatives showing activity against a wide range of cancer cell lines. dovepress.com These compounds can exert their anti-proliferative effects through various mechanisms, including the induction of apoptosis (programmed cell death) and inhibition of key enzymes involved in cancer progression. dovepress.comnih.gov

Numerous studies have synthesized and evaluated imidazole-based compounds for their anticancer potential. The inhibitory concentration (IC₅₀), which represents the concentration of a drug required to inhibit a biological process by 50%, is a common metric for assessing potency.

Anticancer Activity of Selected Imidazole Derivatives

| Compound | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound C2 | MCF-7 | Breast Cancer | 0.75 | dovepress.com |

| Compound C2 | A549 | Lung Cancer | 4.37 | dovepress.com |

| Compound C9 | (unspecified) | Cervical Cancer | 0.08 | dovepress.com |

| Compound 2c | (unspecified) | EGFR Enzyme | 0.617 | nih.gov |

| Compound 2d | (unspecified) | EGFR Enzyme | 0.710 | nih.gov |

| Compound 6h | A549 | Lung Cancer | Potent | nih.gov |

| Compound 6h | Bel-7402 | Liver Cancer | Potent | nih.gov |

| Compound 6h | HeLa | Cervical Cancer | Potent | nih.gov |

| Compound 6h | MCF-7 | Breast Cancer | Potent | nih.gov |

For example, a compound designated C2 showed potent activity against the MCF-7 breast cancer cell line with an IC₅₀ of 0.75 µM. dovepress.com Another compound, C9 , was highly effective against cervical cancer cells with an IC₅₀ of 0.08 µM, which was comparable to the established chemotherapy drug 5-fluorouracil (B62378). dovepress.com In other research, matrine-1H-1,2,3-triazole-chalcone conjugates, which incorporate a triazole (a related azole ring), were synthesized, with compounds 6h and 6i showing more potent anticancer activity than 5-fluorouracil against four different human cancer cell lines. nih.gov These findings highlight the significant potential of imidazole and related azole scaffolds in the ongoing search for novel and more effective cancer therapies. dovepress.comnih.gov

Antimicrobial, Antifungal, and Antiviral Properties

The incorporation of fluorine into the imidazole scaffold has been a strategic approach in the development of novel therapeutic agents, with research indicating that this modification can enhance antimicrobial, antifungal, and antiviral properties. While studies focusing specifically on this compound are limited, the broader class of fluoroimidazole derivatives has shown significant promise in combating a range of pathogens.

Research into fluoro-substituted benzimidazoles has demonstrated their potential as potent antimicrobial and antifungal agents. For instance, a series of 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives were evaluated for their antioxidant and radical scavenging properties, with some compounds also showing notable antimicrobial activity. nih.gov A derivative with a p-fluorobenzyl substituent at the 1-position exhibited strong inhibition of lipid peroxidation, a finding that correlated with its antimicrobial activity against Staphylococcus aureus and the fungus Candida albicans. nih.gov

The antifungal efficacy of fluoro-substituted heterocyclic compounds is a recurring theme in medicinal chemistry. Studies on novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives revealed that several compounds possessed good antifungal activities, with EC50 values against various fungi ranging from 8.3 to 64.2 µg/mL. nih.gov Similarly, the synthesis of new N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives yielded compounds with high antifungal activity, in some cases comparable to the standard drug ketoconazole. benthamscience.com

In the realm of antibacterial research, imidazole derivatives continue to be a focus. A mini-review on the topic highlighted that numerous imidazole derivatives have been synthesized and tested against a variety of bacterial strains, with some showing promising results against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial activity is often dependent on the lipophilicity of the molecule, which can be modulated by the introduction of different substituents, including fluorine. nih.gov For example, a series of 2-fluorophenyl-4,6-disubstituted nih.govnih.govucd.ietriazines were synthesized and showed significant activity against several Gram-positive bacteria and two fungi. nih.gov

The antiviral potential of fluorinated imidazoles and related nucleoside analogues has also been an area of active investigation. For example, 2'-fluoro-2'-deoxycytidine (2'-FdC), a fluorinated nucleoside analogue, has demonstrated broad antiviral activity. nih.gov It has been shown to significantly inhibit the replication of murine norovirus in macrophages. nih.gov Furthermore, studies on gemcitabine, a difluoro-substituted deoxycytidine analogue, have highlighted its potent antiviral activity against SARS-CoV-2. nih.gov While structurally different from 2-fluoro-1H-imidazole, these findings underscore the potential of fluorine incorporation in the design of antiviral agents.

Table 1: Antimicrobial and Antifungal Activity of Selected Fluoro-Substituted Heterocyclic Compounds

| Compound Class | Specific Derivative/Compound | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Fluoro-substituted Benzimidazoles | 1-(p-fluorobenzyl)-2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole | Staphylococcus aureus, Candida albicans | Showed strong antimicrobial and antifungal activity, consistent with its high lipid peroxidation inhibition. | nih.gov |

| Fluoro-substituted Quinazolines | 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives (3a, 3g, 3h) | Various fungi | Exhibited high inhibitory effects on the growth of most tested fungi, with EC50 values from 8.3 to 64.2 µg/mL. | nih.gov |

| Fluoro-substituted Triazines | 2-fluorophenyl-4,6-disubstituted nih.govnih.govucd.ietriazines (14, 15, 25) | Gram-positive bacteria, Fungi | Demonstrated significant activity against all selected organisms. | nih.gov |

| Fluorinated Nucleoside Analogues | 2'-fluoro-2'-deoxycytidine (2'-FdC) | Murine Norovirus | Significantly inhibits viral replication in macrophages. | nih.gov |

| Fluorinated Nucleoside Analogues | Gemcitabine (2',2'-difluoro-2'-deoxycytidine) | SARS-CoV-2 | Highly potent antiviral activity with an EC50 of 1.2 μM. | nih.gov |

Investigations into Anti-inflammatory and Antidepressant Effects

The therapeutic potential of fluoroimidazole scaffolds extends to the modulation of inflammatory pathways and central nervous system disorders. Research in this area suggests that the unique electronic properties of fluorine can influence the biological activity of imidazole-containing molecules, leading to desirable anti-inflammatory and antidepressant effects.

Anti-inflammatory Properties

Investigations into fluorophenyl-substituted imidazoles have revealed significant anti-inflammatory activity. One study demonstrated that a fluorophenyl-substituted imidazole was able to inhibit the secretion of pro-inflammatory cytokines, such as nitric oxide metabolites, in macrophages stimulated with lipopolysaccharide (LPS). nih.gov The mechanism of action was linked to the immunomodulation of macrophages, promoting a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. nih.gov This was evidenced by an increase in the production of anti-inflammatory cytokines IL-10, IL-4, and IL-13. nih.gov These findings highlight the potential of fluoroimidazole derivatives as scaffolds for the development of new anti-inflammatory agents that act by reprogramming macrophage function. nih.gov Other studies on imidazole alkaloids, such as epiisopiloturine (B126702) and epiisopilosine, have also shown in vivo anti-inflammatory properties by inhibiting neutrophil functions. nih.gov

Antidepressant Potential

Phytochemicals with diverse structures, including those containing nitrogen heterocycles, have shown antidepressant activity through various mechanisms, such as inhibition of monoamine oxidase enzymes and modulation of neurotransmitter levels. nih.gov The development of multi-target antidepressants is an emerging strategy, and imidazole-containing compounds are being explored for their ability to interact with multiple targets in the central nervous system. nih.gov

Table 2: Investigated Biological Effects of Fluoroimidazole Derivatives

| Biological Effect | Compound Type | Key Research Findings | Reference(s) |

|---|---|---|---|

| Anti-inflammatory | Fluorophenyl-substituted imidazole | Inhibited pro-inflammatory cytokine secretion; promoted macrophage polarization from M1 to M2 phenotype. | nih.gov |

| Anti-inflammatory | Imidazole alkaloids (epiisopiloturine, epiisopilosine) | Inhibited neutrophil degranulation and production of reactive oxygen species; demonstrated in vivo anti-inflammatory properties. | nih.gov |

| Antidepressant | General Imidazole Derivatives | Stereochemistry is a critical factor in the efficacy and safety of imidazole-containing antidepressants. | nih.gov |

Metabolic Stability and Biodegradation Studies of Fluoroimidazole Derivatives

The metabolic stability and biodegradation profile of a drug candidate are critical factors in its development. The presence of a fluorine atom in a molecule can significantly influence these properties.

Metabolic Stability

The incorporation of a fluorine atom into a drug molecule is a common strategy to enhance metabolic stability. This is often attributed to the strength of the carbon-fluorine bond, which is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond. It has been suggested that incorporating a sp2 nitrogen into an aromatic ring, as is present in imidazole, can also increase metabolic stability. nih.gov This can occur through two mechanisms: the nitrogen can decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack by metabolic enzymes, and it can coordinate with the heme iron of cytochrome P450 enzymes, potentially inhibiting its own metabolism. nih.gov

Improving the metabolic stability of antifungal compounds has been a focus of research. In one study, a scaffold hopping strategy was employed to design dihydrooxazole derivatives from l-amino alcohol derivatives that had poor metabolic stability. This led to compounds with significantly improved half-lives in human liver microsomes. nih.gov

Biodegradation

The biodegradation of fluorinated compounds is a complex process. While the carbon-fluorine bond is strong, the presence of other functional groups in the molecule can provide a point of attack for microbial enzymes. mdpi.com The biodegradation of polyfluorinated compounds is often initiated by metabolic activation at a non-fluorinated part of the molecule. mdpi.com

The biodegradability of imidazole structures themselves is known to be influenced by substitution. The imidazole ring is generally biodegradable; however, N-substitution can hinder this process. researchgate.net The presence of fluorinated anions in ionic liquids containing an imidazole core has been shown to decrease their biodegradability. researchgate.net

The microbial degradation of fluorinated drugs is an area of growing interest due to their increasing presence in the environment. ucd.ie While many fluorinated compounds are recalcitrant, some microorganisms have been shown to be capable of defluorination, although the rates are often low. nih.gov The biodegradation of fluorinated aromatic compounds often proceeds through initial enzymatic attack on the aromatic ring, which can activate the C-F bond for subsequent cleavage. mdpi.com

Table 3: Factors Influencing Metabolic Stability and Biodegradation of Fluoroimidazole Derivatives

| Factor | Influence on Metabolic Stability | Influence on Biodegradation | Reference(s) |

|---|---|---|---|

| Carbon-Fluorine Bond | Increases stability due to high bond strength, making it resistant to enzymatic cleavage. | Can lead to persistence in the environment as it is difficult for microorganisms to break. | nih.govmdpi.com |

| Imidazole Ring | The sp2 nitrogen can increase stability by altering electronic properties and interacting with metabolic enzymes. | The imidazole ring itself is generally biodegradable, but substitution patterns can affect the rate. | nih.govresearchgate.net |

| Other Functional Groups | Can be sites of metabolic attack, influencing the overall metabolic profile. | Can serve as initial points of microbial attack, facilitating the degradation of the entire molecule. | mdpi.com |

| N-Substitution on Imidazole | Can block enzymatic attack on the imidazole ring. | Can decrease the biodegradability of the imidazole structure. | researchgate.net |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-fluoro-1H-imidazole hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For fluorinated imidazoles, fluorination of precursor imidazole derivatives using reagents like hydrogen fluoride or fluorinated electrophiles under controlled pH (6–8) and low temperatures (0–5°C) is common . Evidence from substituted imidazole syntheses suggests that precise stoichiometric ratios of reactants (e.g., NHOAc, aldehydes, and fluoro-substituted amines) and inert atmospheres (N) minimize side reactions . Yield optimization often requires iterative adjustments of reaction time (12–24 hours) and post-synthesis purification via recrystallization or column chromatography .

Q. How is this compound characterized for structural confirmation?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming fluorine substitution and ring structure. For example, ¹⁹F NMR typically shows a singlet near δ -120 ppm for the fluorine atom in the imidazole ring . Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation, while FT-IR identifies functional groups (e.g., N-H stretching at ~3100 cm⁻¹ and C-F vibrations at ~1100 cm⁻¹) . X-ray crystallography may resolve ambiguities in regiochemistry .

Q. What stability considerations are essential for storing this compound?

- Methodology : The compound is hygroscopic and light-sensitive. Storage in airtight containers under nitrogen or argon at -20°C in desiccated conditions (e.g., with silica gel) prevents hydrolysis and degradation . Stability assays (HPLC or TLC) should be conducted periodically to monitor purity, especially if the compound is used in long-term biological studies .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for fluorinated imidazoles be resolved?

- Methodology : Discrepancies between NMR and crystallographic data often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. To address this:

- Perform variable-temperature NMR to detect tautomeric equilibria .

- Use Density Functional Theory (DFT) calculations to model electronic environments and compare with experimental data .

- Validate with additional techniques like Raman spectroscopy or solid-state NMR .

Q. What strategies mitigate byproduct formation during fluorination of imidazole precursors?

- Methodology : Common byproducts (e.g., di-fluorinated analogs or ring-opened derivatives) arise from over-fluorination or acidic degradation. Strategies include:

- Kinetic control : Short reaction times (<6 hours) and low temperatures (0°C) to favor mono-fluorination .

- Protecting groups : Temporarily block reactive sites (e.g., N-H) with tert-butoxycarbonyl (Boc) groups, removed post-fluorination via trifluoroacetic acid (TFA) .

- Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium fluoride) to enhance selectivity .

Q. How do solvent polarity and pH affect the biological activity of 2-fluoro-1H-imidazole derivatives?

- Methodology : Solvent polarity (e.g., DMSO vs. water) impacts solubility and bioavailability. For in vitro assays:

- Prepare stock solutions in DMSO (<0.1% v/v) to avoid cytotoxicity .

- Adjust pH to physiological levels (7.4) using phosphate-buffered saline (PBS) to mimic biological environments .

- Compare IC values across solvents to identify artifacts (e.g., false positives in antimicrobial assays) .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Retrosynthesis software : Tools like Pistachio or Reaxys propose feasible pathways by analyzing reaction databases .

- DFT calculations : Simulate transition states and activation energies for fluorinated intermediates using Gaussian or ORCA .

- Machine learning : Platforms like Synthia (Benzonitrile) prioritize routes based on historical yield data and steric/electronic parameters .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity of fluorinated imidazoles across studies?

- Methodology : Variations in bioactivity (e.g., antimicrobial IC) may stem from:

- Purity differences : Validate compound purity via HPLC (>98%) and control for residual solvents .

- Assay protocols : Standardize methods (e.g., broth microdilution for MIC testing) and cell lines .

- Structural analogs : Confirm regiochemistry (2- vs. 4-fluoro isomers) using NOESY or COSY NMR .

Q. Why do fluorinated imidazoles exhibit variable stability in aqueous vs. non-aqueous media?

- Methodology : Hydrolytic degradation pathways depend on:

- pH : Acidic conditions (pH <3) protonate the imidazole ring, accelerating hydrolysis. Neutral/basic conditions stabilize the compound .

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) reduce water-mediated degradation compared to DMSO .

- Structural modifications : Introduce electron-withdrawing groups (e.g., -NO) to enhance hydrolytic resistance .

Tables for Key Data

Table 1 : Common Synthetic Routes and Yields

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclocondensation | NHOAc, EtOH, 80°C, 18h | 65–75 | 95 | |

| Fluorination (Electrophilic) | Selectfluor®, CHCN, 0°C | 50–60 | 90 |

Table 2 : Stability Under Storage Conditions

| Condition | Degradation (%) at 6 Months | Key Degradants | Reference |

|---|---|---|---|

| -20°C, desiccated | <5 | None detected | |

| 25°C, ambient humidity | 25–30 | Hydrolyzed imidazole |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.